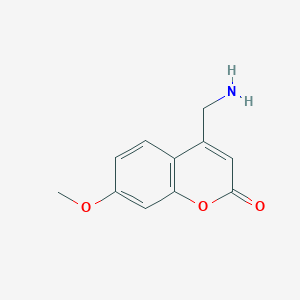

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

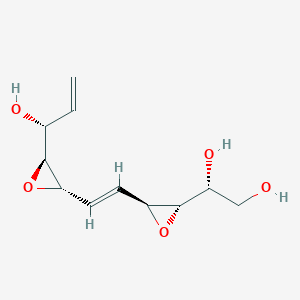

2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Synthesis Analysis

A novel synthesis of 2H-1-benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .Molecular Structure Analysis

The molecular formula of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is C11H11NO2 . The molecular weight is 175.1840 . The IUPAC Standard InChI is InChI=1S/C10H9NO2/c1-6-4-10 (12)13-9-5-7 (11)2-3-8 (6)9/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- is predicted to be 366.0±42.0 °C . The predicted density is 1.220±0.06 g/cm3 . The pKa is predicted to be 8.83±0.29 .Scientific Research Applications

Medicine: Anticoagulant Properties

Coumarins, including 2H-1-Benzopyran-2-one derivatives , are well-known for their anticoagulant properties. They can inhibit the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This makes them valuable in the development of anticoagulant drugs to prevent thrombosis .

Pharmacology: Enzyme Inhibition

In pharmacology, 2H-1-Benzopyran-2-one derivatives have been studied for their potential to inhibit certain enzymes, such as cytochrome P450. This enzyme plays a significant role in drug metabolism, and its inhibition can be crucial in the study of drug-drug interactions and the development of new therapeutic agents .

Biochemistry: Protein Binding

The compound’s ability to bind to proteins could be exploited in biochemical research, particularly in the study of protein-ligand interactions. Understanding these interactions is vital for drug design and can lead to the development of new drugs with better efficacy and reduced side effects .

Agriculture: Pest Control

Coumarin derivatives have been used as precursors for the synthesis of pesticides. Their application in agriculture could be explored for controlling pests that affect crops, thereby improving yield and reducing crop damage .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, the photophysical properties of coumarin derivatives make them candidates for use in OLEDs. Their ability to emit light upon electrical excitation can be harnessed to create more efficient and environmentally friendly display and lighting technologies .

Environmental Science: Fluorescent Tracers

Coumarin derivatives are also used as fluorescent tracers in environmental science. They can be used to track the movement of water and pollutants, helping in the study of water flow and contamination patterns .

Analytical Chemistry: Fluorescence Spectroscopy

The fluorescent properties of 2H-1-Benzopyran-2-one derivatives are useful in analytical chemistry for fluorescence spectroscopy. This application is essential for detecting and quantifying trace amounts of substances in various samples .

Chemical Synthesis: Organic Synthesis Intermediates

Lastly, these compounds serve as intermediates in organic synthesis. They can be used to construct complex molecular architectures, which is fundamental in the synthesis of natural products and novel pharmaceuticals .

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is synthesized using a biocatalytic domino reaction involving a knoevenagel/intramolecular transesterification reaction . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .

properties

IUPAC Name |

4-(aminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWMBPZRYBLNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429225 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239136-56-2 |

Source

|

| Record name | 4-(Aminomethyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239136-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4-(aminomethyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)

![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)

![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)

![(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol](/img/structure/B1240479.png)